N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones to form indoles. This is followed by N-alkylation using alkyl halides to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide
Uniqueness
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the fluorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H18FN3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c1-23-16-5-3-2-4-14(16)12-17(23)19(25)22-11-10-21-18(24)13-6-8-15(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
UJEZELUOKWIBDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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